molecular formula C25H37ClN4O9 B12363665 Thalidomide-5-NH-PEG5-NH2 (hydrochloride)

Thalidomide-5-NH-PEG5-NH2 (hydrochloride)

Cat. No.: B12363665
M. Wt: 573.0 g/mol
InChI Key: PZSXBZTVSIUHDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thalidomide-5-NH-PEG5-NH2 (hydrochloride) is a synthetic E3 ubiquitin ligase ligand-linker conjugate derived from thalidomide, a cereblon (CRBN)-binding immunomodulatory drug. This compound features a polyethylene glycol (PEG5) spacer linking the thalidomide moiety to a terminal primary amine group, with the hydrochloride salt enhancing solubility and stability. Its molecular formula is C₂₃H₃₂ClN₃O₉, and its molecular weight is 529.97 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-5-NH-PEG5-NH2 (hydrochloride) involves the conjugation of Thalidomide with a polyethylene glycol (PEG) linker. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of Thalidomide-5-NH-PEG5-NH2 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Thalidomide-5-NH-PEG5-NH2 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include modified Thalidomide derivatives and PEGylated compounds .

Scientific Research Applications

Drug Delivery Systems

Thalidomide-5-NH-PEG5-NH2 is utilized in the development of advanced drug delivery systems. The PEG moiety improves the pharmacokinetic profile of thalidomide derivatives, allowing for targeted delivery to specific tissues or cells. This application is particularly relevant in cancer therapy, where localized drug action can minimize systemic side effects.

Application Area Description
Cancer TherapyTargeted delivery of chemotherapeutics using PEGylated thalidomide derivatives to enhance efficacy and reduce toxicity.
ImmunomodulationUtilization in formulations aimed at modulating immune responses in diseases like rheumatoid arthritis and Crohn's disease.

Therapeutic Interventions

Thalidomide derivatives are being explored for their potential in treating various inflammatory and autoimmune diseases. The compound's ability to inhibit TNF-α production makes it suitable for conditions characterized by excessive inflammation.

Case Study: Erythema Nodosum Leprosum
Thalidomide has been effectively used to treat erythema nodosum leprosum, a painful inflammatory complication associated with leprosy. Clinical trials have demonstrated significant improvements in symptoms, showcasing the therapeutic potential of thalidomide derivatives .

PROTAC Technology

Thalidomide-5-NH-PEG5-NH2 serves as a functionalized ligand for the development of Proteolysis Targeting Chimeras (PROTACs). This innovative approach aims to selectively degrade target proteins implicated in various diseases, including cancer.

Feature Details
MechanismPROTACs utilize thalidomide as a ligand to recruit E3 ubiquitin ligases, leading to targeted protein degradation.
Research ImplicationsThis technology holds promise for developing new therapies against previously "undruggable" targets in cancer and other diseases .

Mechanism of Action

Thalidomide-5-NH-PEG5-NH2 (hydrochloride) exerts its effects by recruiting CRBN proteins. The compound binds to the cereblon (CRBN) protein, forming a complex that facilitates the ubiquitination and subsequent degradation of target proteins. This mechanism is central to the function of PROTAC molecules, which selectively degrade specific proteins involved in disease processes .

Comparison with Similar Compounds

Key Properties :

  • Solubility : 125 mg/mL in DMSO (235.86 mM) .
  • Storage : Stable at -20°C in anhydrous conditions .
  • Purity : >98% (confirmed via HPLC, LC/MS, and NMR) .

Below is a comparative analysis of Thalidomide-5-NH-PEG5-NH2 (hydrochloride) with structurally and functionally analogous derivatives:

Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Solubility (DMSO) Linker Type/Length Key Functional Groups
Thalidomide-5-NH-PEG5-NH2 (HCl) C₂₃H₃₂ClN₃O₉ 529.97 125 mg/mL PEG5 (5 ethylene glycol units) Terminal -NH₂, HCl salt
Thalidomide-5-PEG4-NH2 (HCl) C₂₁H₂₈ClN₃O₈ 485.92 100 mg/mL PEG4 Terminal -NH₂, HCl salt
Thalidomide-5-NH-PEG1-NH2 (HCl) C₁₇H₂₀ClN₄O₅ 396.83 Not reported PEG1 Terminal -NH₂, HCl salt
Thalidomide-5-CH₂-NH2 (HCl) C₁₅H₁₈ClN₃O₄ 339.78 Not reported CH₂ (methyl) -CH₂-NH₂, HCl salt
Pomalidomide-5-C8-NH2 (HCl) C₂₃H₃₂ClN₅O₄ 494.99 Not reported C8 alkyl chain Terminal -NH₂, HCl salt

Key Observations :

  • Linker Impact : Longer PEG chains (e.g., PEG5 vs. PEG4 or PEG1) improve aqueous solubility and reduce aggregation, critical for in vivo applications .
  • Solubility : Thalidomide-5-NH-PEG5-NH2 (HCl) demonstrates superior solubility (125 mg/mL) compared to PEG4 (100 mg/mL), highlighting the role of PEG length in solubility optimization .

Key Observations :

  • CRBN Binding : All thalidomide-based derivatives retain high CRBN affinity, but alkyl linkers (e.g., C8) may introduce steric hindrance compared to PEG spacers .
  • PROTAC Efficiency : PEG5 linkers optimize spatial flexibility for ternary complex formation (target-PROTAC-CRBN), enhancing degradation efficiency over rigid alkyl chains .
  • Conjugation : Terminal amines in PEG5 and PEG4 derivatives enable efficient bioconjugation, whereas alkyl chains (e.g., C8) limit functionalization options .

Commercial and Research Relevance

  • Thalidomide-5-NH-PEG5-NH2 (HCl) is widely used in PROTAC research due to its balance of solubility, stability, and linker flexibility .
  • Thalidomide-5-CH₂-NH2 (HCl) is less favored in PROTACs but may serve in low-molecular-weight conjugates where PEG is undesirable .
  • Pomalidomide-5-C8-NH2 (HCl) is prioritized for lipophilic targets due to its alkyl chain, though it requires formulation optimization for solubility .

Biological Activity

Thalidomide-5-NH-PEG5-NH2 (hydrochloride) is a synthetic compound derived from thalidomide, which has gained attention for its significant biological activity in various therapeutic contexts. This compound is particularly noted for its role in targeted protein degradation through its interaction with cereblon (CRBN), an E3 ubiquitin ligase. This article delves into the biological activity of Thalidomide-5-NH-PEG5-NH2, including its mechanisms of action, applications in research and therapy, and comparative analysis with related compounds.

Thalidomide-5-NH-PEG5-NH2 functions primarily by binding to cereblon, facilitating the ubiquitination and subsequent degradation of target proteins involved in disease processes. This mechanism is crucial in oncology, where the degradation of specific oncoproteins can inhibit tumor growth and modulate immune responses.

Key Mechanisms:

  • Cereblon Recruitment : The compound recruits cereblon, which leads to the ubiquitination of specific substrates.
  • Targeted Degradation : It promotes the degradation of oncoproteins and other proteins involved in inflammatory responses.
  • Immunomodulation : Thalidomide derivatives, including this compound, have been shown to modulate immune responses, making them valuable in treating conditions like multiple myeloma and autoimmune diseases.

Applications

Thalidomide-5-NH-PEG5-NH2 has several applications in medical research and drug development:

  • Oncology : Used for the treatment of multiple myeloma and other malignancies due to its ability to degrade oncoproteins.
  • Autoimmune Diseases : Its immunomodulatory effects make it applicable in conditions such as lupus and rheumatoid arthritis.
  • PROTAC Development : Serves as a building block for Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade specific proteins within cells.

Comparative Analysis

The following table compares Thalidomide-5-NH-PEG5-NH2 with related compounds:

Compound NameStructure SimilarityUnique Features
Pomalidomide-PEG5-NH2 hydrochlorideSimilar thalidomide coreMore potent E3 ligase ligand; used in advanced cancer therapies
LenalidomideStructural analogDifferent pharmacological profile; less focused on targeted degradation
Thalidomide-5-NH-PEG2-NH2 hydrochlorideRelated linker structureShorter PEG chain; different solubility properties

Research Findings

Recent studies have highlighted the efficacy of Thalidomide-5-NH-PEG5-NH2 in various contexts:

  • Inhibition of Tumor Growth : Research indicates that Thalidomide-5-NH-PEG5-NH2 effectively inhibits tumor growth by degrading specific oncoproteins associated with cancer progression .
  • Modulation of Inflammatory Responses : The compound has shown promise in reducing inflammatory cytokines, thereby enhancing therapeutic outcomes in inflammatory diseases .
  • Case Studies : A notable case study demonstrated that thalidomide derivatives could accelerate recovery in COVID-19 patients by modulating immune responses and reducing inflammation .

Properties

Molecular Formula

C25H37ClN4O9

Molecular Weight

573.0 g/mol

IUPAC Name

5-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride

InChI

InChI=1S/C25H36N4O9.ClH/c26-5-7-34-9-11-36-13-15-38-16-14-37-12-10-35-8-6-27-18-1-2-19-20(17-18)25(33)29(24(19)32)21-3-4-22(30)28-23(21)31;/h1-2,17,21,27H,3-16,26H2,(H,28,30,31);1H

InChI Key

PZSXBZTVSIUHDX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCOCCOCCOCCOCCOCCN.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.